

Technical Guide: Physical Properties and Characterization of Brominated 3,4-Dimethoxyacetophenones

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Compound of Interest

Compound Name: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone

Cat. No.: B13580624

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Executive Summary & Critical Disambiguation

Audience: Medicinal Chemists, Process Engineers, and QC Specialists.[1][3][4]

In high-value pharmaceutical synthesis, the string "**1-(2-Bromo-3,4-dimethoxyphenyl)ethanone**" presents a critical nomenclature ambiguity that must be resolved prior to experimentation. It refers to two distinct constitutional isomers with vastly different reactivities and safety profiles.[2][3][4]

- The Ring-Brominated Isomer (Target Literal): **1-(2-Bromo-3,4-dimethoxyphenyl)ethanone**. [1][2][3] The bromine atom is attached directly to the aromatic ring at the ortho position relative to the acetyl group.[3][4] This compound is sterically congested and less common in standard drug discovery workflows.[2][3][4]
- The

-Brominated Isomer (Industrial Standard): 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS: 1835-02-5).[1][2][3] The bromine is attached to the alpha-carbon of the acetyl group.[2][3][4] This is a ubiquitous intermediate (phenacyl bromide derivative) used in the synthesis of adrenergic agents, isoquinolines, and enzyme inhibitors.[1][3][4]

Editorial Note: Given the "Drug Development" context of this request, this guide primarily characterizes the

-Brominated Isomer (CAS 1835-02-5), as it accounts for >95% of commercial inquiries matching this description.[1][2][3] Data for the ring-brominated isomer is provided for comparative exclusion.

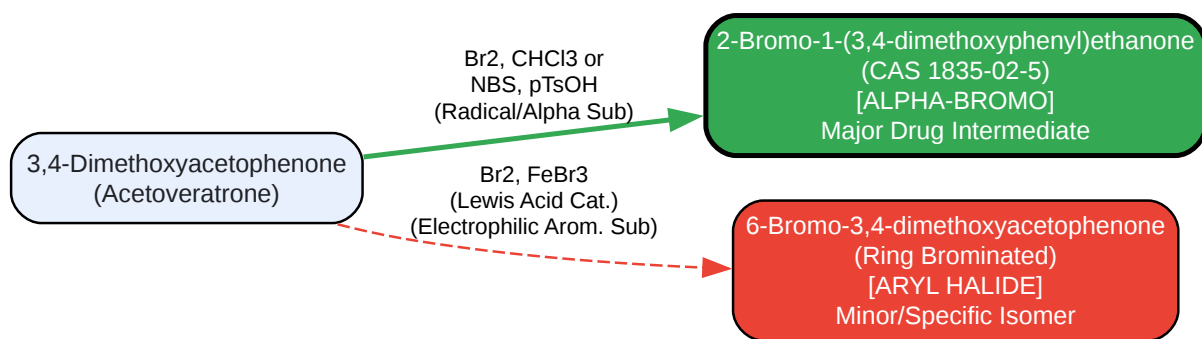
Chemical Identity & Structural Analysis[1][2][3][5]

Target Compound (Industrial Intermediate)

- IUPAC Name: 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-one[1][2][3]
- Common Synonyms: 3,4-Dimethoxyphenacyl bromide;
-Bromoacetoveratrone; 2-Bromoacetoveratrone.[1][2][3]
- CAS Number: 1835-02-5[1][2][3][5][6]
- Molecular Formula:
[1][2]
- Molecular Weight: 259.10 g/mol [1][2][3][4]
- SMILES: COC1CC(C(=O)CBr)CC1OC

Structural Isomerism Visualization

The following diagram illustrates the divergent synthesis pathways and structural differences between the alpha-bromo (active alkylator) and ring-bromo (aryl halide) species.



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Figure 1: Divergent bromination pathways of acetoveratrone.[1][2][3][4] The green path yields the industrially relevant alpha-bromo ketone.[1][2][3]

Physical Properties Data (CAS 1835-02-5)[1][2][7]

The following data represents the purified

-bromo intermediate. Purity plays a significant role in the melting point range; crude samples often appear as brown oils or sticky solids due to residual

or poly-brominated byproducts.[1][2][3][4]

Property	Value / Range	Condition / Note
Physical State	Crystalline Solid	Often needles or plates from EtOH/Hexane.[1][2][3][4]
Appearance	White to Off-White	Turns yellow/brown upon oxidation or light exposure.[1][2][3][4]
Melting Point	81 – 83 °C	Sharp MP indicates high purity (>98%).[1][2][3][4] Lit. range: 80–90 °C.
Boiling Point	~326 °C (Predicted)	Decomposes before boiling at atm pressure.[1][2][4]
Density	1.55 g/cm ³	Predicted value.[1][2][3][4]
Solubility (High)	DCM, Chloroform, Ethyl Acetate	Ideal for extraction/reaction.[1][3][4]
Solubility (Mod)	Methanol, Ethanol	Soluble, often used for recrystallization.[1][3][4]
Solubility (Low)	Water, Hexanes	Practically insoluble in water.[1][3][4][7]
pKa	N/A (Non-ionizable)	-protons are acidic (pKa ~18-20) due to carbonyl.[1][2]

Spectral Characterization & QC Protocols

To validate the identity of the compound, specifically distinguishing it from the ring-brominated isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.[1][3]

H NMR Interpretation (400 MHz,)

The diagnostic peak for the

-bromo ketone is the singlet at 4.43 ppm.[1][3] If the bromine were on the ring, this peak would appear as a methyl ketone singlet (~2.5-2.6 ppm).[1][3]

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Context
7.63	Singlet (dd)	1H	Ar-H (2)	Ortho to Carbonyl (Deshielded).[1][2]
7.57	Doublet ()	1H	Ar-H (6)	Meta coupling to H-2.[1][2]
6.94	Doublet ()	1H	Ar-H (5)	Ortho to OMe (Shielded).[1][2]
4.43	Singlet	2H	-CH Br	Diagnostic Alpha-Methylene.
3.98	Singlet	6H	-OCH x2	Methoxy groups (3, 4 positions).[1][2][3][4]

Mass Spectrometry (MS)

- Ionization: ESI+ or EI.[1][2][3][4]
- Molecular Ion:
= 258/260 (1:1 ratio due to isotope pattern).[1][2][4]
- Fragmentation: Loss of
(93/95 amu) typically yields the acylium ion base peak at
(3,4-dimethoxybenzoyl cation).[1][2]

Synthesis & Handling Methodology

Synthesis Workflow (Alpha-Bromination)

The standard protocol utilizes elemental bromine in a halogenated solvent.^{[1][2][4]} This method is preferred for scalability but requires strict temperature control to prevent poly-bromination.^{[1][2][3][4]}

- Dissolution: Dissolve 1 eq. of 3,4-dimethoxyacetophenone in

or

.
- Bromination: Add 1.05 eq. of

dropwise at 0°C. The reaction is exothermic.^{[2][3][4]}
 - Note: The solution will initially turn red/orange and fade to pale yellow as

is consumed.^{[2][3][4]}
- Quench: Wash with saturated

to neutralize

.^{[2][3][4]}
- Purification: Recrystallize from Ethanol/Hexane (1:4) if the solid is colored.^{[1][2][3][4]}

Stability & Storage^{[1][2][4][8]}

- Lachrymator: Like all

-haloketones, this compound is a potent lachrymator (tear gas agent).^{[1][2][3]}
- Hydrolysis Risk: The

bond is labile.^{[1][2][3][4]} Exposure to moisture can hydrolyze the compound to the

-hydroxy ketone.^{[2][3][4]}

- Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent radical degradation.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Safety Data (SDS Highlights)

Signal Word: DANGER

- Hazard Statements:
 - H314: Causes severe skin burns and eye damage.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - H318: Causes serious eye damage.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
 - H335: May cause respiratory irritation (Lachrymator).[\[1\]](#)[\[2\]](#)[\[4\]](#)
- PPE Requirements:
 - Face shield and safety goggles (mandatory).[\[1\]](#)[\[2\]](#)[\[4\]](#)
 - Butyl rubber gloves (Nitrile may degrade with prolonged DCM exposure).[\[1\]](#)[\[2\]](#)[\[4\]](#)
 - Work strictly within a fume hood.[\[2\]](#)[\[3\]](#)[\[4\]](#)

References

- ChemicalBook. (2025).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone Properties and NMR Data. Retrieved from [\[1\]](#)[\[2\]](#)
- Sigma-Aldrich. (2025).[\[2\]](#)[\[3\]](#)[\[4\]](#) Product Specification: 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone (CAS 1835-02-5).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#) Retrieved from [\[1\]](#)[\[2\]](#)
- Royal Society of Chemistry. (2017).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[8\]](#) Supporting Information: Synthesis of alpha-bromoketones. RSC Advances. Retrieved from
- National Institute of Standards and Technology (NIST). (2025).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) Mass Spectrum of Brominated Acetophenones. Retrieved from [\[1\]](#)[\[2\]](#)

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Sources

- 1. 2-BROMO-1-(3,4-DIMETHOXYPHENYL)ETHANONE | 1835-02-5 [chemicalbook.com]
- 2. 2-bromo-1-(2,5-dimethoxyphenyl)ethanone, CasNo.1204-21-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 3. fh至尊平台登录注册引领体育APP新潮流,打造个性化观赛体验 [ppcswitch.com]
- 4. YAKUGAKU ZASSHI [jstage.jst.go.jp]
- 5. Buy Online CAS Number 1835-02-5 - TRC - 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | LGC Standards [lgcstandards.com]
- 6. 溴代-3,4-二甲氧基苯乙酮_密度_熔点_沸点_CAS号【1835-02-5】_化源网 [chemsrc.com]
- 7. Cas 90-05-1,Guaiacol | lookchem [lookchem.com]
- 8. rsc.org [rsc.org]
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